JNJ-632
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGLOVJKCSHTH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-56136379 (Bersacapavir): A Technical Guide on its Mechanism of Action in HBV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-56136379, also known as bersacapavir, is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-56136379, detailing its dual role in disrupting the HBV life cycle. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, is intended to support researchers and professionals in the field of HBV drug development.
Core Mechanism of Action
JNJ-56136379 exhibits a dual mechanism of action against HBV, targeting both the late and early stages of the viral life cycle.
Primary Mechanism: Misdirection of Capsid Assembly. JNJ-56136379 is a Class II capsid assembly modulator (CAM-N) that binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.[1][2] This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][3] Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a critical step for the production of new infectious virions.
Secondary Mechanism: Inhibition of cccDNA Formation. When administered at the time of initial infection, JNJ-56136379 prevents the establishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][3] This effect is believed to be a consequence of interfering with the proper disassembly of incoming capsids, a prerequisite for the transport of the viral genome to the nucleus and its conversion into cccDNA.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antiviral activity of JNJ-56136379.
Table 1: In Vitro Antiviral Activity of JNJ-56136379
| Cell Line | HBV Genotype | Endpoint | EC50 (nM) | Reference |
| HepG2.117 | D | Intracellular HBV DNA reduction | 54 | [1][3] |
| HepG2.2.15 | D | Extracellular HBV DNA reduction | 121 (as JNJ-632) | |
| Primary Human Hepatocytes | A | Extracellular HBV DNA reduction | 101 (as this compound) | |
| Primary Human Hepatocytes | B | Extracellular HBV DNA reduction | 240 (as this compound) | |
| Primary Human Hepatocytes | C | Extracellular HBV DNA reduction | 119 (as this compound) | |
| Primary Human Hepatocytes | D | Extracellular HBV DNA reduction | 200 (as this compound) | |
| Primary Human Hepatocytes | Not Specified | Extracellular HBV DNA reduction | 93 | [1][3] |
| Primary Human Hepatocytes | Not Specified | Intracellular HBV RNA reduction | 876 | [1][3] |
Table 2: In Vivo Antiviral Activity of JNJ-56136379
| Animal Model | HBV Genotype | Treatment | Result | Reference |
| Humanized mice | D | JNJ-56136379 | 2.77 log10 reduction in HBV DNA viral load |
Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)
This protocol outlines the determination of the 50% effective concentration (EC50) of JNJ-56136379 in a stable HBV-producing cell line.
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Cell Culture:
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Maintain HepG2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
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Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well.
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After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-56136379 or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 4 days.
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Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant.
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Isolate viral DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.
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Perform quantitative polymerase chain reaction (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
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Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
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Reverse Primer: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'
-
Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'
-
-
Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
Cytotoxicity Assay (HepG2 Cells)
This protocol determines the 50% cytotoxic concentration (CC50) of JNJ-56136379.
-
Cell Culture:
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, add serial dilutions of JNJ-56136379 or vehicle control.
-
Incubate for 4 days.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Add resazurin solution to each well to a final concentration of 10 µg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by fitting the dose-response curve.
-
cccDNA Quantification in HBV-Infected Primary Human Hepatocytes (PHH)
This protocol details the methodology to assess the effect of JNJ-56136379 on cccDNA formation in a primary cell model.
-
PHH Culture and Infection:
-
Plate cryopreserved PHHs on collagen-coated plates and maintain in a specialized hepatocyte culture medium.
-
Infect PHHs with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 viral genome equivalents per cell.
-
Co-administer serial dilutions of JNJ-56136379 or vehicle control with the viral inoculum.
-
Incubate for 16 hours.
-
-
DNA Extraction (Modified Hirt Extraction):
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Wash the cells with PBS and lyse with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.
-
Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.
-
Centrifuge to pellet high molecular weight genomic DNA.
-
Collect the supernatant containing the low molecular weight DNA (including cccDNA).
-
Treat the supernatant with proteinase K and RNase A.
-
Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
-
-
Nuclease Digestion:
-
To eliminate contaminating relaxed-circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease, which selectively degrades linear and nicked DNA, leaving cccDNA intact.
-
-
cccDNA Quantification by qPCR:
-
Perform qPCR using primers and a probe that specifically amplify a region spanning the gap in the plus-strand of rcDNA, ensuring that only cccDNA is efficiently amplified.
-
Forward Primer: 5'-GTG GTC TCC GCA CGA GTC AG-3'
-
Reverse Primer: 5'-GAC AAG GCA AAA CAG GCA GAG-3'
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Probe: 5'-(FAM)-TTC TCT TCG GAG GAC TGG-(MGB)-3'
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-
Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β-globin) from the same sample.
-
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Data Analysis:
-
Determine the cccDNA copies per cell for each treatment condition.
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Calculate the percentage of inhibition of cccDNA formation relative to the vehicle control to determine the EC50.
-
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Dual mechanism of action of JNJ-56136379 in the HBV life cycle.
Experimental Workflow: In Vitro Antiviral Assay
Caption: Workflow for determining the in vitro antiviral efficacy of JNJ-56136379.
Experimental Workflow: cccDNA Quantification
Caption: Workflow for quantifying the effect of JNJ-56136379 on cccDNA formation.
References
- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of Bersacapavir (JNJ-632) on Hepatitis B Virus Capsid Assembly: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Bersacapavir (JNJ-632), a potent capsid assembly modulator (CAM), in the context of Hepatitis B Virus (HBV) replication. Through a comprehensive review of preclinical data, this document elucidates the dual role of this compound in disrupting the HBV life cycle, offering a valuable resource for professionals engaged in antiviral research and development.
Introduction to HBV Capsid Assembly and its Therapeutic Potential
Chronic Hepatitis B affects millions globally and remains a significant cause of liver-related morbidity and mortality.[1] The Hepatitis B virus core protein (HBc) is a critical component of the viral life cycle, orchestrating the assembly of the viral capsid, which is essential for protecting the viral genome and facilitating its delivery to the nucleus of infected hepatocytes.[2] The process of capsid assembly, a highly regulated event involving the self-association of HBc dimers, presents a promising therapeutic target for novel antiviral agents.[3][4] Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process, leading to the inhibition of viral replication.[3]
Bersacapavir (this compound), a novel sulfamoylbenzamide derivative, is a potent CAM that has demonstrated significant antiviral activity against multiple HBV genotypes.[5][6] This whitepaper will delve into the specific molecular mechanisms by which this compound modulates HBV capsid assembly, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of Bersacapavir (this compound)
This compound is classified as a Class I or CAM-N (Capsid Assembly Modulator - Normal morphology) agent.[6][7] Its primary mechanism of action involves accelerating the kinetics of capsid assembly.[5][6] This rapid assembly process leads to the formation of morphologically intact, or "normal," viral capsids that are, however, non-functional because they are devoid of the pregenomic RNA (pgRNA) and the viral polymerase.[8][9]
Crucially, studies in primary human hepatocytes (PHHs) have revealed a dual mechanism of action for this compound.[5][6] Beyond its role in late-stage viral replication (capsid assembly), it also impacts the early stages of the HBV life cycle. When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[5][6] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected cells and serves as the template for all viral transcripts.[1] By inhibiting de novo cccDNA formation, this compound can potentially limit the establishment and persistence of HBV infection in hepatocytes.[9]
Signaling Pathway of HBV Capsid Assembly and this compound Intervention
The following diagram illustrates the key steps in the HBV life cycle, highlighting the points of intervention for Bersacapavir.
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy and cytotoxicity data, providing a comparative overview with other CAMs.
Table 1: In Vitro Antiviral Activity of Bersacapavir (this compound) and Comparator CAMs
| Compound | Cell Line | Parameter | Value (nM) | Reference(s) |
| This compound | HepG2.2.15 | EC50 | 121 | [10] |
| This compound | HepG2.117 | EC50 | 415 | [11] |
| JNJ-56136379 (Bersacapavir) | HepG2.117 | EC50 | 54 | [11][12] |
| JNJ-56136379 (Bersacapavir) | HepG2.117 | EC90 | 226 | [11] |
| JNJ-56136379 (Bersacapavir) | HBV-infected PHHs | EC50 (HBV DNA) | 93 | [11][12] |
| JNJ-56136379 (Bersacapavir) | HBV-infected PHHs | EC50 (HBV RNA) | 876 | [11][12] |
| BAY41-4109 (CAM-A) | HepG2.117 | EC50 | 69 | [11] |
| AT-130 (CAM-N) | HepG2.117 | EC50 | 1,540 | [11] |
EC50: 50% effective concentration; EC90: 90% effective concentration; PHHs: Primary Human Hepatocytes.
Table 2: Cytotoxicity Profile of Bersacapavir (this compound)
| Compound | Cell Line | Parameter | Value (µM) | Reference(s) |
| JNJ-56136379 (Bersacapavir) | HepG2 | CC50 | >15 | [9] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.
Antiviral Activity Assay in Stably Transfected Cell Lines (e.g., HepG2.2.15, HepG2.117)
This protocol is used to determine the concentration of the compound required to inhibit HBV replication by 50% (EC50).
Detailed Steps:
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Cell Seeding: HepG2.2.15 or HepG2.117 cells, which constitutively produce HBV, are seeded in 96-well plates.[13]
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Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
Incubation: The treated cells are incubated for a period of 4 to 7 days to allow for multiple rounds of viral replication.[13]
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DNA Extraction: For intracellular HBV DNA, cells are lysed. For extracellular HBV DNA, the cell culture supernatant is collected. Total DNA is then extracted.[13]
-
qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.[11]
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to a vehicle-treated control. The EC50 value is then determined by fitting the data to a dose-response curve.[11]
cccDNA Formation Assay in Primary Human Hepatocytes (PHHs)
This assay is crucial for evaluating the effect of this compound on the early steps of HBV infection.
Detailed Steps:
-
Infection and Treatment: Primary human hepatocytes are infected with an HBV inoculum. This compound is added either simultaneously with the virus or at various time points post-infection.[5][14]
-
Incubation: The infected and treated cells are incubated for several days to allow for the establishment of infection and cccDNA formation.
-
Hirt Extraction: A Hirt extraction method is used to selectively isolate low molecular weight DNA, including cccDNA, from the total cellular DNA.[14]
-
Southern Blot Analysis: The extracted DNA is subjected to agarose gel electrophoresis and transferred to a membrane for Southern blotting using an HBV-specific probe to detect and quantify cccDNA.[14]
Biochemical Analysis of Capsid Assembly
These methods directly assess the impact of this compound on the formation of HBV capsids.
Size Exclusion Chromatography (SEC):
-
Recombinant HBV core protein dimers (e.g., Cp149, the assembly domain) are incubated with or without this compound.[14]
-
The mixture is then subjected to conditions that induce capsid assembly (e.g., increased salt concentration).
-
The sample is loaded onto a size exclusion chromatography column, which separates molecules based on their size.[14]
-
The elution profile is monitored by UV absorbance (at 280 nm). The formation of larger capsid structures in the presence of this compound, compared to the dimer-only control, indicates an effect on assembly.[14]
Electron Microscopy (EM):
-
Samples from the SEC experiment or from separate assembly reactions are prepared for negative-stain transmission electron microscopy.[14]
-
The morphology of the assembled particles is visualized. This allows for the direct observation of whether this compound induces the formation of normal-looking capsids or aberrant structures.[14]
Conclusion
Bersacapavir (this compound) represents a significant advancement in the development of anti-HBV therapeutics. Its dual mechanism of action, targeting both the late-stage formation of functional viral capsids and the early-stage establishment of the persistent cccDNA reservoir, distinguishes it from currently available nucleos(t)ide analogues.[5][6] The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for understanding the potent and multifaceted antiviral activity of this compound. Further research and clinical development of this and other CAMs hold the promise of achieving higher rates of functional cure for patients with chronic Hepatitis B.
References
- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
JNJ-632: A Technical Deep Dive into its Impact on Hepatitis B Virus cccDNA Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-632 (also known as bersacapavir or JNJ-56136379) is a potent, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has demonstrated a dual mechanism of action impacting both the late and early stages of the viral lifecycle. Beyond its primary function of disrupting the assembly of new viral capsids, this compound exhibits a significant inhibitory effect on the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. This document provides a comprehensive technical overview of the available data on this compound's effect on HBV cccDNA, including quantitative efficacy, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Efficacy of this compound on HBV cccDNA Formation
This compound has been shown to prevent the formation of HBV cccDNA in a dose-dependent manner, particularly when administered at the onset of infection.[1] The following table summarizes the key quantitative data on the in vitro efficacy of this compound.
| Parameter | Cell Type | HBV Genotype(s) | Value | Citation |
| Mean EC50 for HBV DNA Reduction | HepG2.2.15 | Not Specified | 121 nM | [2] |
| EC50 for HBV DNA Reduction (Genotype A) | Primary Human Hepatocytes | A | 101 nM | [2] |
| EC50 for HBV DNA Reduction (Genotype B) | Primary Human Hepatocytes | B | 240 nM | [2] |
| EC50 for HBV DNA Reduction (Genotype C) | Primary Human Hepatocytes | C | 119 nM | [2] |
| EC50 for HBV DNA Reduction (Genotype D) | Primary Human Hepatocytes | D | 200 nM | [2] |
| EC50 for HBV DNA Reduction (Compound added with inoculum) | Primary Human Hepatocytes | Not Specified | 415 nM | [1] |
| EC50 for Intracellular HBV RNA Reduction | Primary Human Hepatocytes | Not Specified | 876 nM | [3] |
| Concentration Fold-Increase for cccDNA Inhibition | Not Specified | Not Specified | 16- to 19-fold higher than for viral DNA production inhibition | [2] |
Mechanism of Action: Inhibition of cccDNA Establishment
This compound is classified as a Class II Capsid Assembly Modulator (CAM-E), which means it accelerates the kinetics of capsid assembly, leading to the formation of empty, non-functional capsids.[4] However, its effect on cccDNA formation stems from a secondary, distinct mechanism that occurs during the early phase of infection.[3]
When this compound is present at the time of viral entry, it is thought to bind to the incoming viral capsids. This binding stabilizes the capsid structure, preventing the necessary disassembly (uncoating) process that releases the relaxed circular DNA (rcDNA) genome into the cytoplasm for transport to the nucleus.[5] By inhibiting the release of rcDNA, this compound effectively prevents its conversion into the stable cccDNA minichromosome within the hepatocyte nucleus.[1][3]
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-632: A Technical Guide to its Interaction with the Hepatitis B Virus Core Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-632, a potent capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B virus (HBV) infection. The document details the mechanism of action of this compound, its interaction with the HBV core protein (HBc), and its antiviral activity, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and HBV Core Protein Modulation
The hepatitis B virus core protein is a critical component of the viral life cycle, essential for the encapsidation of the viral genome and subsequent replication steps.[1] this compound is a novel sulfamoylbenzamide derivative that functions as a Class I capsid assembly modulator.[2] These modulators, also referred to as CAM-N (for normal morphology), accelerate the kinetics of capsid assembly.[3] This accelerated assembly leads to the formation of morphologically intact, but empty, viral capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase, thereby halting viral replication.[2][4]
This compound exhibits a dual mechanism of action, impacting both the late and early stages of the HBV life cycle.[2] In the late stage, it disrupts the normal assembly of new viral capsids. In the early stage of infection, when administered at the time of viral inoculation, this compound has been shown to prevent the formation of covalently closed circular DNA (cccDNA), the stable transcriptional template for HBV.[2] This dual action differentiates it from nucleos(t)ide analogues (NAs), which only inhibit the reverse transcription step.[2]
Quantitative Antiviral Activity of this compound
The in vitro antiviral potency of this compound has been evaluated across various HBV genotypes using different cell-based assays. The 50% effective concentration (EC50) values are summarized in the tables below.
Table 1: Antiviral Activity of this compound against different HBV Genotypes in HepG2.2.15 Cells [5]
| HBV Genotype | EC50 (nM) |
| Genotype A | 101 |
| Genotype B | 240 |
| Genotype C | 119 |
| Genotype D | 200 |
| Mean | 121 |
Table 2: Antiviral Activity of this compound in HepG2.117 Cells
| Compound | EC50 (μM) |
| This compound | 0.43 |
Mechanism of Action: Signaling and Experimental Workflow
The interaction of this compound with the HBV core protein and its subsequent effects on the viral life cycle can be visualized through the following diagrams.
References
- 1. Genetically Altering the Thermodynamics and Kinetics of Hepatitis B Virus Capsid Assembly Has Profound Effects on Virus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of HBV cccDNA in mouse liver tissues by qPCR [bio-protocol.org]
- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of JNJ-632: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro efficacy of JNJ-632, a potent capsid assembly modulator (CAM) for the Hepatitis B virus (HBV). This document synthesizes available data on its antiviral activity, mechanism of action, and relevant experimental protocols to support further research and development efforts.
Quantitative Efficacy Data of this compound
The in-vitro antiviral efficacy of this compound has been evaluated across various HBV genotypes and cell lines. The following tables summarize the key quantitative data.
Table 1: Anti-HBV Activity of this compound in Primary Human Hepatocytes (PHHs) [1]
| HBV Genotype | EC50 (nM) |
| A | 101 |
| B | 240 |
| C | 119 |
| D | 200 |
Table 2: In Vitro Activity and Cytotoxicity of this compound in HepG2 Cell Lines
| Cell Line | Parameter | Value (µM) |
| HepG2.2.15 | EC50 | 0.12[2] |
| HepG2.117 | EC50 | 0.43[2] |
| HepG2.2.15 | CC50 | >50[2] |
| HepG2 | Median EC50 (as a reference CAM) | 0.415[3] |
Mechanism of Action
This compound exhibits a dual mechanism of action against HBV, targeting both the early and late stages of the viral life cycle.[4]
-
Capsid Assembly Modulation (Late Stage): this compound is a Class II CAM that accelerates the kinetics of HBV capsid assembly.[2] This rapid assembly leads to the formation of morphologically intact but empty capsids, preventing the encapsidation of the viral polymerase-pregenomic RNA (Pol-pgRNA) complex.[1][5] This ultimately blocks the replication of new viral DNA.
-
Inhibition of cccDNA Formation (Early Stage): When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[4] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral transcription. By inhibiting cccDNA formation, this compound can reduce intracellular HBV RNA levels and the secretion of viral antigens like HBeAg, HBsAg, and HBcAg.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HBV life cycle, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
HBV DNA Replication Assay (qPCR)
This protocol is for the quantification of extracellular HBV DNA from cell culture supernatants.
a. Sample Preparation:
-
Culture HepG2.2.15 cells in RPMI 1640 medium supplemented with 2% FBS.
-
Treat cells with serially diluted this compound for 4 days at 37°C in a 5% CO2 atmosphere.[6]
-
Collect the cell culture supernatant.
b. DNA Extraction:
-
Aseptically collect venous blood and dispense it into a serum separator tube, a plain tube, or an EDTA tube.
-
Centrifuge at 3500 rpm for 10 minutes and transfer the serum or plasma to a sterile tube.
-
Add 400 µL of Genomic Lysis Buffer and 10 µL of Proteinase K to the sample.
-
Vortex and incubate at 56°C for 3-5 hours or overnight.
-
Follow the manufacturer's instructions for a column-based DNA extraction kit (e.g., Zymo Quick-DNA Miniprep Kit).
-
Elute the viral nucleic acid and store at -20°C.
c. Quantitative Real-Time PCR (qPCR):
-
Prepare a PCR master mix according to the instructions of a commercial HBV quantification kit (e.g., Bosphore HBV Quantitative kit).
-
Use specific primers and probes targeting a conserved region of the HBV genome.
-
Perform the qPCR reaction using a real-time thermal cycler. A typical cycling protocol is: initial denaturation at 94°C for 3 minutes, followed by 40 cycles of 94°C for 20 seconds and 60°C for 40 seconds.
-
Generate a standard curve using a dilution series of a plasmid containing the HBV target sequence.
-
Quantify the HBV DNA in the samples by comparing their Cq values to the standard curve.
cccDNA Formation Assay
This protocol is for the quantification of HBV cccDNA from infected cells.
a. Cell Infection and Treatment:
-
Plate primary human hepatocytes (PHHs) or HepG2-NTCP cells.
-
Infect the cells with HBV inoculum.
-
For evaluating the effect on cccDNA establishment, add this compound at the time of infection.
b. cccDNA Extraction:
-
Harvest the cells and extract total DNA using a method that enriches for cccDNA, such as a modified Hirt extraction or a commercial kit that omits proteinase K digestion to remove protein-bound DNA.
-
To remove contaminating relaxed circular DNA (rcDNA) and other replicative intermediates, treat the DNA extract with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.
c. cccDNA Quantification by qPCR:
-
Design qPCR primers that specifically amplify the gap region of rcDNA, thus selectively amplifying cccDNA.
-
Perform qPCR as described in the HBV DNA Replication Assay protocol.
-
Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to determine the number of cccDNA copies per cell.
Capsid Assembly Assay (Native Agarose Gel Electrophoresis)
This assay visualizes the effect of this compound on HBV capsid formation.
a. Sample Preparation:
-
Treat HBV-expressing cells (e.g., HepG2.2.15) with this compound.
-
Prepare cytoplasmic lysates from the treated cells.
b. Native Agarose Gel Electrophoresis:
-
Mix the cell lysates with a non-denaturing loading buffer.
-
Separate the proteins on a 1% agarose gel in a Tris-acetate-EDTA (TAE) buffer.
-
Run the electrophoresis at a constant voltage.
c. Immunoblotting:
-
Transfer the proteins from the gel to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the HBV core protein (HBc).
-
Use a labeled secondary antibody and a suitable detection reagent to visualize the capsid bands. An increase in the intensity of the capsid band relative to untreated controls indicates accelerated capsid assembly.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to cells.
a. Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.
b. MTT Assay:
-
After the desired incubation period (e.g., 4 days), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[7]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
c. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
References
- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 4. ovid.com [ovid.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of JNJ-632 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-632 is a potent, novel sulfamoylbenzamide-based capsid assembly modulator (CAM) of the hepatitis B virus (HBV).[1] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[1][2] In the late stage, this compound accelerates the assembly of HBV core protein (HBc) into morphologically intact capsids, which prevents the encapsidation of the pre-genomic RNA (pgRNA) and polymerase complex, thereby blocking the formation of new infectious virions.[1][2] In the early stage of infection, when co-administered with the viral inoculum, this compound prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for the persistence of infection.[1][2] These application notes provide detailed protocols for the use of this compound in primary human hepatocytes (PHHs), the gold standard in vitro model for studying HBV infection.
Data Presentation
In Vitro Efficacy of this compound against different HBV Genotypes in Primary Human Hepatocytes
| HBV Genotype | EC50 (nM) |
| A | 101 |
| B | 240 |
| C | 119 |
| D | 200 |
EC50 (50% effective concentration) values were determined by quantifying HBV DNA in the supernatant of infected primary human hepatocytes derived from naive chimeric mice.[1]
In Vitro Efficacy of this compound in HBV-infected Primary Human Hepatocytes
| Parameter | EC50 (nM) |
| Extracellular HBV DNA | 93 (median) |
| Intracellular HBV RNA | 876 (median) |
EC50 values were determined in HBV-infected primary human hepatocytes when this compound was added together with the viral inoculum.[3]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Appropriate cell culture medium (e.g., Williams' E Medium)
Protocol:
-
Stock Solution Preparation:
-
This compound is soluble in DMSO at a concentration of up to 76 mg/mL (200.83 mM).[4]
-
To prepare a 10 mM stock solution, dissolve 3.784 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[4]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve).
-
It is recommended to perform a pre-dilution of the stock in culture medium before adding it to the cell culture wells to minimize local concentration effects.
-
Note: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle control) and should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Culture and HBV Infection of Cryopreserved Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium (e.g., Williams' E Medium supplemented with serum and other additives)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
HBV inoculum
-
Polyethylene glycol (PEG) 8000
Protocol:
-
Thawing and Plating of Primary Human Hepatocytes:
-
Pre-warm hepatocyte thawing and plating media to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.
-
Gently resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
-
HBV Infection of Primary Human Hepatocytes:
-
After allowing the hepatocytes to attach and form a monolayer (typically 24 hours), replace the plating medium with maintenance medium.
-
Prepare the HBV inoculum in maintenance medium containing 4% PEG 8000.
-
Aspirate the medium from the cells and add the HBV inoculum.
-
Incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After the infection period, remove the inoculum and wash the cells multiple times with fresh medium to remove residual virus.
-
Add fresh maintenance medium to the cells.
-
This compound Treatment of HBV-Infected Primary Human Hepatocytes
Protocol:
-
Co-treatment with HBV Inoculum (Early Stage Inhibition):
-
Prepare the HBV inoculum as described above.
-
Add the desired concentrations of this compound working solutions (or vehicle control) directly to the HBV inoculum.
-
Proceed with the infection protocol as outlined in section 2.2.
-
After the infection period, wash the cells and replace the medium with fresh maintenance medium containing the respective concentrations of this compound.
-
Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.
-
-
Post-infection Treatment (Late Stage Inhibition):
-
Infect the primary human hepatocytes with HBV as described in section 2.2.
-
At a desired time point post-infection (e.g., 4 or 5 days), aspirate the medium and add fresh maintenance medium containing the desired concentrations of this compound working solutions or vehicle control.
-
Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.
-
Downstream Analysis
a) Quantification of Extracellular HBV DNA by qPCR
-
Collect the cell culture supernatant at desired time points.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.
-
Quantify the HBV DNA levels by comparing to a standard curve of known HBV DNA concentrations.
b) Quantification of Intracellular HBV RNA by RT-qPCR
-
Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of specific HBV RNA transcripts.
-
Normalize the HBV RNA levels to a housekeeping gene to account for variations in cell number and RNA extraction efficiency.
c) Quantification of HBsAg and HBeAg by AlphaLISA
-
Collect the cell culture supernatant at desired time points.
-
Use a commercial AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for the detection of HBsAg or HBeAg according to the manufacturer's instructions.
-
The assay involves the addition of biotinylated anti-analyte antibodies and acceptor beads to the sample, followed by the addition of streptavidin-coated donor beads.
-
Measure the luminescent signal, which is proportional to the amount of antigen present.
d) Assessment of Cytotoxicity
-
Assess the cytotoxicity of this compound on primary human hepatocytes using assays such as the measurement of human albumin levels in the cell culture supernatant or viability assays like the resazurin reduction assay.[1]
-
Perform these assays in parallel with the antiviral activity experiments to determine the selectivity index of the compound.
Visualizations
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Determining the Potency of JNJ-632 Against Diverse Hepatitis B Virus Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of JNJ-632, a potent hepatitis B virus (HBV) capsid assembly modulator, against various HBV strains. This compound has demonstrated significant antiviral activity across multiple HBV genotypes by disrupting the normal process of viral capsid formation.[1][2]
Introduction to this compound
This compound is a member of the sulfamoylbenzamide class of molecules that act as capsid assembly modulators (CAMs).[1][3][4] Specifically, it is classified as a Class I or CAM-N modulator, which means it accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but empty capsids that lack the viral pregenomic RNA (pgRNA).[3][4] This primary mechanism of action effectively halts viral replication.
Furthermore, this compound exhibits a dual mechanism of action by also interfering with the early stages of the viral lifecycle. It can prevent the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells, when the compound is present during the initial infection.[5][6] This dual activity makes this compound a promising candidate for the treatment of chronic hepatitis B.
Quantitative Data Summary
The following table summarizes the reported EC50 values of this compound against different HBV genotypes. All experiments were conducted in cell culture models, and the EC50 values were determined by quantifying the reduction in HBV DNA levels.
| HBV Genotype | Cell Line | Mean EC50 (nM) | Reference |
| Genotype A | Primary Human Hepatocytes | 101 | [1][2] |
| Genotype B | Primary Human Hepatocytes | 240 | [1][2] |
| Genotype C | Primary Human Hepatocytes | 119 | [1][2] |
| Genotype D | Primary Human Hepatocytes | 200 | [1][2] |
| Not Specified | HepG2.2.15 | 121 | [1][2][4] |
| Not Specified | HepG2.117 | 430 | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the EC50 of this compound against HBV in a cell-based assay using the HepG2.2.15 cell line, which constitutively produces HBV particles.
Materials and Reagents
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
DNA extraction kit
-
HBV-specific qPCR primers and probe
-
qPCR master mix
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)
-
Real-time PCR instrument
Protocol for EC50 Determination
-
Cell Culture and Seeding:
-
Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the HepG2.2.15 cells in a 96-well plate at a density of 1.2 x 10^4 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions (e.g., 1:4) of the this compound stock solution in culture medium to achieve a range of final concentrations for testing. Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Harvesting and DNA Extraction:
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using an appropriate master mix, HBV-specific primers, and probe.
-
Add the extracted DNA to the qPCR reaction mixture.
-
Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.
-
-
Data Analysis and EC50 Calculation:
-
Determine the HBV DNA concentration for each this compound concentration and the controls from the qPCR data.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of this compound that inhibits HBV replication by 50%.
-
Visualizations
Experimental Workflow for EC50 Determination
Caption: Experimental workflow for determining the EC50 of this compound.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound on HBV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. selleckchem.com [selleckchem.com]
- 3. HBV antiviral assay [bio-protocol.org]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-632 solubility and preparation in DMSO for experiments
Application Notes and Protocols for JNJ-7706621
Product Name: JNJ-7706621 (Also known as JNJ-632)
Chemical Name: 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide
Molecular Formula: C₁₅H₁₂F₂N₆O₃S[1][2][3]
Molecular Weight: 394.36 g/mol [1][2][3]
Description: JNJ-7706621 is a potent, cell-permeable, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[4] It demonstrates high potency for CDK1 and CDK2 and also significantly inhibits Aurora A and Aurora B.[5][6] This compound has been shown to induce cell cycle arrest, endoreduplication, and apoptosis in various tumor cell lines, making it a valuable tool for cancer research and drug development.[4][7]
Quantitative Data Summary
Solubility Data
It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the solubility of JNJ-7706621.[5]
| Solvent | Solubility (25°C) | Molar Equivalent |
| DMSO | 79 mg/mL[1][5] | 200.32 mM[1][5] |
| Ethanol | 3 mg/mL | 7.61 mM |
| Water | Insoluble[5] | - |
Inhibitory Activity (IC₅₀)
JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle kinases.
| Target Kinase | IC₅₀ (nM) |
| CDK1 | 9[5][6] |
| CDK2 | 4[5] |
| Aurora A | 11[6] |
| Aurora B | 15[6] |
Cell-Based Proliferation Inhibition (IC₅₀)
The compound shows broad anti-proliferative activity across various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 284[6] |
| HCT116 | Colon Carcinoma | 254[6] |
| A375 | Malignant Melanoma | 447[6] |
| PC3 | Prostate Adenocarcinoma | 120[5] |
Experimental Protocols
Preparation of JNJ-7706621 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of JNJ-7706621 in DMSO for in vitro experiments.
Materials:
-
JNJ-7706621 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 253.6 µL of DMSO to 1 mg of JNJ-7706621).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[5][6]
Note on Sterility: DMSO is inherently bactericidal, so filtration of a 100% DMSO stock solution is generally not required.[10] Ensure all handling is performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the JNJ-7706621 DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform a stepwise dilution of the stock solution into your complete cell culture medium to achieve the final desired experimental concentrations (e.g., 1 nM - 10 µM).[1] This gradual dilution helps prevent precipitation of the compound.[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.[8]
-
Immediate Use: Use the prepared working solutions immediately for cell treatment.
Cell Proliferation Assay Protocol ([¹⁴C]-Thymidine Incorporation)
This protocol outlines a method to determine the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[1][5]
Materials:
-
96-well scintillating microplates (e.g., CytoStar-T)
-
Complete cell culture medium
-
Trypsin-EDTA
-
JNJ-7706621 working solutions
-
[¹⁴C]-Methyl Thymidine
-
Phosphate-Buffered Saline (PBS)
-
Scintillation counter (e.g., Packard TopCount)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well scintillating microplate in a volume of 100 µL of complete medium.[1][5]
-
Initial Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[5]
-
Compound Treatment: Add 1 µL of the JNJ-7706621 working solutions to the respective wells.[5]
-
[¹⁴C]-Thymidine Addition: Prepare a solution of [¹⁴C]-Methyl Thymidine in complete medium. Add 0.2 µCi to each well in a volume of 20 µL.[5]
-
Co-incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1][5]
-
Washing: Discard the supernatant and wash the wells twice with 200 µL of PBS per well.[5]
-
Plate Preparation for Reading: Add 200 µL of PBS to each well. Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.[5]
-
Quantification: Quantify the amount of incorporated [¹⁴C]-thymidine using a scintillation counter.[5]
-
Data Analysis: Analyze the data to determine the percent inhibition of cell proliferation and calculate the IC₅₀ value for JNJ-7706621.
Visualizations
Signaling Pathway of JNJ-7706621
Caption: Mechanism of action for JNJ-7706621, targeting CDKs and Aurora kinases to induce cell cycle arrest.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for the [¹⁴C]-Thymidine incorporation-based cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Jnj-7706621 | C15H12F2N6O3S | CID 5330790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: Measuring JNJ-632 Antiviral Activity using qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying the antiviral activity of JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM), using quantitative polymerase chain reaction (qPCR). This compound exhibits a dual mechanism of action by not only inhibiting viral replication but also preventing the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for viral persistence.[1][2] The protocols outlined below describe methods to quantify both total HBV DNA and cccDNA levels in cell culture models, enabling a comprehensive assessment of this compound's efficacy.
Introduction to this compound
This compound is a member of the sulfamoylbenzamide class of HBV capsid assembly modulators.[3] It accelerates the assembly of HBV core protein (HBc) into capsids, but in doing so, prevents the encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby blocking the formation of new infectious virus particles.[1][2] Crucially, when administered at the time of infection, this compound also inhibits the establishment of the cccDNA pool in the nucleus of hepatocytes.[1][2] This dual action makes it a promising candidate for achieving a functional cure for chronic hepatitis B. The antiviral potency of this compound can be quantified by measuring the reduction in viral nucleic acids, for which qPCR is a highly sensitive and specific method.
Data Presentation
The antiviral activity of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cccDNA formation.
| Cell Line | Target | EC50 (nM) | Genotype | Reference |
| HepG2.2.15 | Total HBV DNA | 121 (mean) | D | [4] |
| Primary Human Hepatocytes | Total HBV DNA | 101 | A | [4] |
| Primary Human Hepatocytes | Total HBV DNA | 240 | B | [4] |
| Primary Human Hepatocytes | Total HBV DNA | 119 | C | [4] |
| Primary Human Hepatocytes | Total HBV DNA | 200 | D | [4] |
| HepG2.117 | Total HBV DNA | 415 (median) | Not Specified | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for the HepG2.2.15 cell line, which stably replicates HBV.
Materials:
-
HepG2.2.15 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound (dissolved in DMSO)
-
Cell culture plates (24-well or 96-well)
Procedure:
-
Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a 3-fold or 4-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[4]
DNA Extraction
Materials:
-
Lysis buffer (e.g., containing proteinase K and detergents)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.
Procedure:
-
After the 4-day incubation, harvest the cells. For intracellular DNA, wash the cells with PBS and then lyse them directly in the wells.
-
For extracellular DNA, collect the cell culture supernatant.
-
Extract total DNA from the cell lysates (for intracellular HBV DNA and cccDNA) or the supernatant (for extracellular HBV DNA) according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Elute the DNA in an appropriate buffer (e.g., nuclease-free water or elution buffer provided with the kit).
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
T5 Exonuclease Digestion for cccDNA Quantification
To specifically quantify cccDNA, it is essential to remove other forms of viral DNA, particularly the abundant relaxed circular DNA (rcDNA). T5 exonuclease efficiently degrades linear and nicked circular DNA, leaving the covalently closed circular DNA intact.[6][7][8]
Materials:
-
Extracted total intracellular DNA
-
T5 Exonuclease and corresponding reaction buffer
-
EDTA (to stop the reaction)
Procedure:
-
In a PCR tube, combine the following:
-
Up to 1 µg of extracted intracellular DNA
-
10x T5 Exonuclease Reaction Buffer
-
T5 Exonuclease (e.g., 5 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Stop the reaction by adding EDTA to a final concentration of at least 11 mM or by heat inactivation at 70°C for 20 minutes.[9][10]
-
The digested DNA is now ready for cccDNA-specific qPCR.
Quantitative PCR (qPCR)
4.1. Quantification of Total HBV DNA
Materials:
-
TaqMan Gene Expression Master Mix or similar qPCR master mix
-
Primers and probe targeting a conserved region of the HBV genome (e.g., the S gene).
-
HBV DNA standard for absolute quantification (a plasmid containing the HBV genome of known concentration)
-
Extracted DNA samples
qPCR Reaction Setup (20 µL):
-
10 µL of 2x qPCR Master Mix
-
1 µL of Primer/Probe Mix (final concentration of 400 nM for each primer and probe)
-
3 µL of sample DNA
-
6 µL of Nuclease-free water
Thermal Cycling Conditions:
-
UNG Activation: 50°C for 2 minutes
-
Initial Denaturation: 95°C for 10 minutes
-
40-60 cycles of:
4.2. Quantification of cccDNA
Materials:
-
Same as for total HBV DNA, but with cccDNA-specific primers and probe. These primers are designed to span the gap region of rcDNA, thus preferentially amplifying the closed circular form.
-
T5 exonuclease-treated DNA samples.
qPCR Reaction Setup and Thermal Cycling Conditions:
-
Follow the same setup and conditions as for total HBV DNA quantification.
Data Analysis
-
Generate a standard curve using the serial dilutions of the HBV DNA standard.
-
Quantify the HBV DNA copy number in each sample based on the standard curve.
-
For cccDNA, normalize the copy number to the amount of input DNA or to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.
-
Calculate the percentage of inhibition of HBV DNA or cccDNA for each this compound concentration relative to the DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[11][12]
Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Dual mechanism of action of this compound in inhibiting HBV.
References
- 1. researchgate.net [researchgate.net]
- 2. revues.ml [revues.ml]
- 3. researchgate.net [researchgate.net]
- 4. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depleting hepatitis B virus relaxed circular DNA is necessary for resolution of infection by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]
Application Notes and Protocols for Long-Term Cell Culture Experiments with JNJ-632
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-632 is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM).[1][2] It belongs to a class of antiviral agents that act by accelerating the kinetics of HBV core protein assembly, leading to the formation of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[3][4] This disruption of the viral life cycle effectively blocks HBV replication. Furthermore, this compound has a dual mechanism of action, as it also prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome in the nucleus of infected hepatocytes, particularly when administered at the time of infection.[3][4][5][6] These characteristics make this compound a promising candidate for the treatment of chronic hepatitis B.
These application notes provide detailed protocols for conducting long-term cell culture experiments to evaluate the efficacy and cytotoxicity of this compound. The protocols are designed for use with the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV.[7]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Control Compounds
| Compound | Target | Mechanism of Action | Cell Line | EC50 (nM) | Genotype(s) Tested | Reference |
| This compound | HBV Core Protein | Capsid Assembly Modulator | HepG2.2.15 | 121 | D | [1] |
| This compound | HBV Core Protein | Capsid Assembly Modulator | Primary Human Hepatocytes | 101-240 | A, B, C, D | [6] |
| BAY 41-4109 | HBV Core Protein | Capsid Assembly Modulator | HepG2.117 | 69 | Not Specified | |
| AT-130 | HBV Core Protein | Capsid Assembly Modulator | HepG2.117 | 1,540 | Not Specified | |
| Entecavir (ETV) | HBV Polymerase | Nucleos(t)ide Analog | Not Specified | Not Specified | Not Specified | [5] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Long-Term Cytotoxicity Profile of this compound
| Cell Line | This compound Concentration (µM) | Exposure Duration | Viability Assay | % Cell Viability | Reference |
| HepG2 | >100 | Not Specified | Not Specified | No cytotoxicity observed | [6] |
| HepG2 | 25 | Not Specified | Resazurin Assay | >95% (Selectivity Index >463) | |
| A549, HEL299, HeLa, Huh7, MT4 | >25 to >100 | Not Specified | Not Specified | No significant cytotoxicity |
The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of a compound.
Experimental Protocols
Long-Term Culture and Maintenance of HepG2.2.15 Cells
This protocol describes the standard procedure for the long-term culture of HepG2.2.15 cells, which are essential for studying the effects of this compound on HBV replication.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (Geneticin)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 to maintain the stability of the HBV replicon.[7]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Splitting: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Split the cells at a ratio of 1:4 to 1:6 into new flasks containing pre-warmed complete growth medium.
Protocol for Long-Term Efficacy and Cytotoxicity Assessment of this compound
This integrated protocol is designed to assess the antiviral efficacy and potential cytotoxicity of this compound over an extended period (e.g., 2-4 weeks).
Materials:
-
HepG2.2.15 cells
-
Complete growth medium (with and without G418)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for cytotoxicity assay (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Reagents for quantifying HBV DNA, RNA, and proteins (see Protocol 3)
-
Multi-well plate reader (luminometer, fluorometer)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium without G418. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only) and a positive control (e.g., Entecavir).
-
Dosing Regimen: After 24 hours, remove the medium and add 100 µL of medium containing the different concentrations of this compound or controls.
-
Long-Term Incubation and Dosing: Incubate the plate at 37°C and 5% CO2. Renew the medium with freshly prepared compounds every 2-3 days for the duration of the experiment (e.g., 14, 21, or 28 days).
-
Real-Time Cytotoxicity Monitoring: At each medium change, a parallel plate can be used to measure cell viability using a real-time, non-lytic cytotoxicity assay according to the manufacturer's instructions. This allows for continuous monitoring of cell health.
-
Endpoint Analysis: At predefined time points (e.g., day 7, 14, 21, 28), harvest the cell culture supernatant and cell lysates for analysis of HBV markers as described in Protocol 3.
Protocol for Quantification of HBV Replication Markers
This protocol outlines the methods for quantifying various markers of HBV replication to assess the efficacy of this compound.
A. Quantification of Extracellular HBV DNA (qPCR):
-
Sample Collection: Collect the cell culture supernatant at each time point.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the HBV genome. Use a standard curve of a plasmid containing the HBV genome to quantify the viral load.
B. Quantification of Intracellular HBV RNA (RT-qPCR):
-
Cell Lysis and RNA Extraction: Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.
-
Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for HBV RNA transcripts (e.g., pgRNA). Normalize the results to a housekeeping gene (e.g., GAPDH).
C. Quantification of Secreted HBV Antigens (ELISA):
-
Sample Collection: Use the cell culture supernatant collected at each time point.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg using commercially available kits according to the manufacturer's instructions.
D. Quantification of Intracellular cccDNA (qPCR):
-
Nuclear DNA Extraction: Isolate nuclear DNA from the cell pellet using a specialized extraction method to enrich for cccDNA.
-
Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact.[1]
-
qPCR: Perform qPCR using primers that specifically amplify the cccDNA form.
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: Workflow for long-term evaluation of this compound.
References
- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and transcriptional activation of stress genes in human liver carcinoma (HepG2) cells exposed to iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
Troubleshooting & Optimization
Optimizing JNJ-632 concentration for effective HBV inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JNJ-632, a potent capsid assembly modulator (CAM), for the effective inhibition of Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and potent sulfamoylbenzamide capsid assembly modulator (CAM) that inhibits HBV replication.[1] Its primary mechanism of action is to induce the formation of morphologically intact, but empty, viral capsids.[1] This process interferes with the encapsidation of pre-genomic RNA (pgRNA), a critical step in the HBV life cycle.[1][2] Additionally, when administered at the onset of infection, this compound has a dual mechanism of action whereby it can also prevent the formation of covalently closed circular DNA (cccDNA), which is essential for the persistence of HBV infection.[1][3] This interference with cccDNA formation leads to a reduction in intracellular HBV RNA and secreted antigen levels.[1][3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The effective concentration (EC50) of this compound for HBV inhibition typically ranges from 100 to 200 nM for genotypes A-D.[4] In HepG2.2.15 cells, the mean EC50 is approximately 121 nM.[1][5] For initial experiments, a dose-response study is recommended, starting from low nanomolar concentrations up to the low micromolar range to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: this compound has demonstrated low cytotoxicity in various in vitro models.[1] In HepG2 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 μM.[1] Another study indicated that EC20 values (the concentration causing 20% cytotoxicity) are in the 10-30 μM range, which is considered weakly cytotoxic.[4][6] It is always recommended to perform a cytotoxicity assay in your specific cell line to establish a therapeutic window.
Q4: Which HBV genotypes is this compound effective against?
A4: this compound has shown potent inhibitory activity across HBV genotypes A, B, C, and D.[1][5]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[5] For long-term storage, the powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected antiviral activity | Suboptimal drug concentration. | Perform a dose-response experiment to determine the optimal EC50 in your specific cell line and with your virus strain. |
| Inaccurate quantification of HBV DNA. | Ensure your qPCR assay is properly validated for sensitivity and specificity. Use appropriate controls. | |
| Compound degradation. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Observed cytotoxicity | High concentration of this compound. | Determine the CC50 in your cell line and ensure the working concentration is well below this value. |
| High DMSO concentration in culture. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). | |
| Sensitive cell line. | Test the cytotoxicity of this compound on your specific cell line before proceeding with antiviral assays. | |
| Inconsistent results between experiments | Variation in cell health or density. | Maintain consistent cell culture practices, including cell passage number and seeding density. |
| Variation in viral inoculum. | Use a standardized viral stock and ensure consistent multiplicity of infection (MOI) between experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate techniques for preparing serial dilutions. |
Data Summary
Table 1: In Vitro Antiviral Activity of this compound Against Different HBV Genotypes
| HBV Genotype | Cell Line | EC50 (nM) | Reference |
| A | Primary Human Hepatocytes | 101 | [5] |
| B | Primary Human Hepatocytes | 240 | [5] |
| C | Primary Human Hepatocytes | 119 | [5] |
| D | Primary Human Hepatocytes | 200 | [5] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Parameter | Value | Reference |
| HepG2.2.15 | EC50 | 121 nM | [1][5] |
| HepG2.117 | EC50 | 415 nM | [3][7] |
| HepG2 | CC50 | >100 μM | [1] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound in HepG2.2.15 Cells
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at an appropriate density to maintain sub-confluency throughout the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After 24 hours, remove the existing medium and add the medium containing the serially diluted this compound or vehicle control.
-
Incubation: Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[5]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using a validated quantitative PCR (qPCR) assay.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cytotoxicity Assay (CC50) of this compound in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is important to test concentrations up to a high micromolar range (e.g., >100 µM) to determine the CC50.[1] Include a vehicle control (DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 4 days).
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the resazurin reduction assay or an ATP-based bioluminescence assay.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in JNJ-632 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-632, a potent capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a capsid assembly modulator (CAM) that inhibits Hepatitis B Virus (HBV) replication through a dual mechanism of action.[1][2] Its primary function is to accelerate the kinetics of HBV capsid assembly. This rapid assembly prevents the proper encapsidation of the viral polymerase and pre-genomic RNA (pgRNA), leading to the formation of empty, non-infectious viral capsids.[1][2] Additionally, when administered at the time of infection, this compound can interfere with the early stages of the viral life cycle, including the formation of covalently closed circular DNA (cccDNA), which is the template for viral replication.[1][2]
Q2: In which cell lines can I test the antiviral activity of this compound?
The most commonly used cell line for in vitro testing of anti-HBV compounds is the HepG2.2.15 cell line. This is a human hepatoblastoma cell line that is stably transfected with the HBV genome and supports viral replication. Primary human hepatocytes (PHHs) are also a relevant model as they more closely mimic the in vivo environment of HBV infection.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.
Troubleshooting Unexpected Results
Problem 1: I am not observing the expected reduction in extracellular HBV DNA levels.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Ensure that the concentration of this compound used is within the effective range. The EC50 value can vary depending on the HBV genotype and the cell line used. Refer to the data table below for reported EC50 values. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Compound Stability and Solubility Issues.
-
Troubleshooting: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. Visually inspect for any precipitation after dilution.
-
-
Possible Cause 3: Assay Sensitivity and Variability.
-
Troubleshooting: Verify the sensitivity and reproducibility of your quantitative PCR (qPCR) assay for HBV DNA. Include appropriate positive and negative controls in every experiment. Ensure that the primers and probes are specific for the target region of the HBV genome.
-
-
Possible Cause 4: Emergence of Drug Resistance.
-
Troubleshooting: While specific resistance mutations for this compound are not yet well-documented in the public domain, resistance to other CAMs has been observed. If you are culturing the virus for an extended period in the presence of the compound, consider sequencing the HBV core gene to identify any potential mutations in the drug-binding pocket.
-
Problem 2: While HBV DNA levels are decreasing, I am not seeing a significant reduction in HBsAg or HBeAg levels.
-
Possible Cause 1: Timing of Compound Addition.
-
Troubleshooting: this compound's effect on HBsAg and HBeAg secretion is most pronounced when the compound is added at the time of infection, as this can inhibit the establishment of cccDNA.[1][2] If the compound is added to a chronically infected cell line (e.g., HepG2.2.15) where cccDNA is already established, the effect on antigen secretion may be less dramatic and delayed compared to the effect on viral DNA replication. Consider performing experiments where the compound is added simultaneously with the viral inoculum to assess its impact on antigen production.
-
-
Possible Cause 2: Different Kinetics of DNA and Antigen Reduction.
-
Troubleshooting: The reduction of HBsAg and HBeAg may have different kinetics compared to the reduction in HBV DNA. HBsAg is produced from both cccDNA and integrated HBV DNA, and its secretion may persist even when viral replication is inhibited. Monitor antigen levels over a longer time course to observe any potential decline.
-
Problem 3: I am observing cytotoxicity in my cell cultures.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting: Determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure that the concentrations used for antiviral testing are well below the CC50 value.
-
-
Possible Cause 2: High Solvent Concentration.
-
Troubleshooting: As mentioned previously, ensure the final DMSO concentration in your cell culture medium is not toxic to the cells. It is advisable to have a vehicle control (DMSO alone) in your experiments to assess solvent toxicity.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Different HBV Genotypes
| HBV Genotype | Cell Line | EC50 (nM) | Reference |
| A | HepG2.2.15 | 101 | [3] |
| B | HepG2.2.15 | 240 | [3] |
| C | HepG2.2.15 | 119 | [3] |
| D | HepG2.2.15 | 200 | [3] |
| Mean | HepG2.2.15 | 121 | [3] |
Experimental Protocols
Key Experiment: In Vitro Antiviral Assay in HepG2.2.15 Cells
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that will result in a confluent monolayer at the end of the assay. Culture the cells in RPMI 1640 medium supplemented with 2% fetal bovine serum (FBS).[3]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control.
-
Treatment: After the cells have adhered, replace the medium with the medium containing the serially diluted this compound. Incubate the plates at 37°C in a 5% CO2 atmosphere.[3]
-
Supernatant Collection: After a defined incubation period (e.g., 4 days), collect the cell culture supernatant for the quantification of extracellular HBV DNA.
-
DNA Extraction and qPCR: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a validated qPCR assay with specific primers and probes for the HBV genome.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%, by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Caption: HBV life cycle and the dual mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
Interpreting dose-response curves for JNJ-632
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a novel and potent sulfamoylbenzamide derivative that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[1][2] Its primary mechanism of action is to accelerate the kinetics of HBV capsid assembly. This leads to the formation of morphologically intact, but empty, viral capsids, thereby preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, which is essential for viral replication.[1][3] This is often referred to as a Class I or CAM-N mechanism of action.[1][4]
2. I am observing a dose-dependent decrease in extracellular HBV DNA but minimal effect on pre-existing cccDNA. Is this expected?
Yes, this is the expected outcome when this compound is added to cells with an established HBV infection. This compound's primary role is to disrupt the formation of new, replication-competent capsids, thereby reducing the production of new viral DNA.[4][5] However, it has a minimal effect on covalently closed circular DNA (cccDNA) that has already been formed in the nucleus of infected cells.[4][5] A secondary mechanism of inhibiting de novo cccDNA formation is observed when the compound is administered at the time of initial infection.[1][3][4]
3. My dose-response curve for this compound shows a less potent EC50 value than what is reported in some literature. What could be the reason?
Several factors can influence the apparent EC50 value of this compound in your experiments:
-
Cell Line: Different cell lines (e.g., HepG2.117 vs. HepG2.2.15) can exhibit different sensitivities to the compound.[4][6]
-
HBV Genotype: this compound has shown varying potency against different HBV genotypes (A, B, C, and D).[2][7]
-
Serum Protein Binding: The presence of human serum can decrease the apparent potency of this compound due to protein binding. For a related compound, JNJ-6379, the EC50 shifted 3.8-fold in the presence of 40% human serum.[4]
-
Experimental Protocol: Variations in incubation time, cell density, and the specific endpoint measured (e.g., intracellular vs. extracellular HBV DNA) can all impact the calculated EC50.
4. How can I confirm that this compound is working through a capsid assembly modulation mechanism in my assay?
You can perform several experiments to confirm the mechanism of action:
-
Size Exclusion Chromatography: Treatment of recombinant HBV core protein with this compound should show a shift in the elution profile from core protein dimers to assembled capsids.[1][8]
-
Electron Microscopy: Visualization of the products from the in vitro assembly reaction should reveal the formation of morphologically intact capsids.[1][8]
-
Native Agarose Gel Electrophoresis: A dose-dependent shift from T=4 capsids (containing pgRNA) to T=3 capsids (empty) can be observed.[4]
5. Is this compound cytotoxic at its effective concentrations?
This compound has been shown to have low cytotoxicity. In HepG2 cells, no cytotoxicity was observed at concentrations greater than 100 μM, which is significantly higher than its effective antiviral concentrations.[7] The 50% cytotoxic concentration (CC50) is a key parameter to determine the selectivity index (SI = CC50/EC50).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. | |
| No antiviral effect observed | Inactive compound. | Verify the integrity and concentration of your this compound stock solution. Store the compound as recommended by the supplier. |
| Resistant HBV mutant. | Sequence the HBV core gene to check for mutations that may confer resistance to CAMs. | |
| Insufficient incubation time. | Ensure the incubation time is sufficient for the antiviral effect to be observed, typically several days for HBV replication assays. | |
| Unexpected cytotoxicity | Contamination of cell culture. | Check for mycoplasma or bacterial contamination in your cell cultures. |
| Incorrect compound concentration. | Double-check the calculations for your stock solution and dilutions. | |
| Off-target effects in a specific cell line. | Test the cytotoxicity of this compound in a parental cell line that does not replicate HBV. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Different HBV Genotypes
| HBV Genotype | Cell Line | EC50 (nM) | Reference |
| A | PHH | 101 | [2][7] |
| B | PHH | 240 | [2][7] |
| C | PHH | 119 | [2][7] |
| D | PHH | 200 | [2][7] |
| D | HepG2.2.15 | 121 (mean) | [2] |
PHH: Primary Human Hepatocytes
Table 2: Comparative Efficacy of Capsid Assembly Modulators
| Compound | Type | Cell Line | Median EC50 (nM) |
| This compound | CAM-N | HepG2.117 | 415 |
| JNJ-56136379 | CAM-N | HepG2.117 | 54 |
| AT-130 | CAM-N | HepG2.117 | 1,540 |
| BAY 41-4109 | CAM-A | HepG2.117 | 69 |
CAM-N: Forms Normal Capsids, CAM-A: Forms Aberrant Capsids[4]
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in HBV-replicating Cell Lines (e.g., HepG2.2.15)
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a series of 1:4 serial dilutions of this compound in cell culture medium.
-
Treatment: After 24 hours, remove the existing medium and add the medium containing the serially diluted this compound. Include a "no drug" control (DMSO vehicle).
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.[2]
-
Harvesting: After incubation, collect the cell culture supernatant to measure extracellular HBV DNA.
-
DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the extracted HBV DNA using quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of action of this compound in the HBV lifecycle.
References
- 1. journals.asm.org [journals.asm.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. abmole.com [abmole.com]
- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in JNJ-632 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hepatitis B virus (HBV) capsid assembly modulator, JNJ-632.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro antiviral assays with this compound.
Q1: We are observing high variability in the EC50 values for this compound across experiments. What are the potential causes and solutions?
A1: High variability in EC50 values is a common challenge in cell-based antiviral assays. Several factors can contribute to this issue when working with this compound:
-
Cell Health and Density: The physiological state of the host cells is critical. Ensure consistent cell seeding density and viability across all wells and experiments. Over-confluent or unhealthy cells can lead to inconsistent viral replication and drug metabolism, affecting EC50 values.
-
Serum Protein Binding: this compound activity can be influenced by binding to serum proteins in the culture medium.[1] The concentration and lot of fetal bovine serum (FBS) can vary, leading to inconsistent free-drug concentration. Consider using a standardized, quality-controlled batch of FBS or explore the use of serum-free or low-serum media if your cell model permits.
-
Compound Stability and Handling: Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C in a suitable solvent like DMSO.[2]
-
Assay Readout Consistency: The method used to quantify HBV replication can be a source of variability. For qPCR-based readouts of extracellular HBV DNA or intracellular HBV RNA, ensure consistent and efficient nucleic acid extraction and amplification. For cccDNA quantification, variability can be particularly high due to the low copy number and the presence of other viral DNA forms.[3][4][5]
Q2: Our nucleos(t)ide analogue (e.g., entecavir) positive control is working as expected, but this compound is showing weaker or no activity. What could be the reason?
A2: This scenario points towards an issue specific to the mechanism of action of this compound as a capsid assembly modulator (CAM).
-
Timing of Compound Addition: this compound has a dual mechanism of action. Its primary role is to disrupt capsid assembly, which is a late event in the viral life cycle. However, it also inhibits the establishment of cccDNA when added at the time of infection (an early event).[6][7] If you are adding the compound post-infection (e.g., 48 hours or later), you will primarily observe its effect on ongoing replication, not on cccDNA formation.[1][6] Ensure your experimental design aligns with the specific aspect of the viral life cycle you intend to study.
-
HBV Genotype: While this compound has shown activity across HBV genotypes A to D, there can be minor variations in potency.[2][6] Confirm the genotype of the HBV used in your assay. If you are using a less common or different genotype, its susceptibility to this compound might differ.
-
Core Protein Mutations: Resistance to CAMs can arise from mutations in the HBV core protein, which is the direct target of this compound. If you are using a lab-adapted strain or a clinical isolate, consider sequencing the core gene to rule out any known resistance mutations.
Q3: We are seeing discordant results between the reduction in HBV DNA and HBV RNA levels after treatment with this compound. How should we interpret this?
A3: Discrepancies between HBV DNA and RNA levels are expected with this compound and reflect its mechanism of action.
-
Primary Mechanism: this compound's primary function is to accelerate the assembly of HBV capsids, leading to the formation of empty capsids that do not contain the pregenomic RNA (pgRNA).[6][7] This directly inhibits the reverse transcription of pgRNA into HBV DNA. Therefore, a significant reduction in HBV DNA is expected.
-
Impact on RNA: The effect on total intracellular HBV RNA levels might be less pronounced or delayed compared to the reduction in DNA.[6] this compound does not directly inhibit transcription from cccDNA. However, by preventing cccDNA establishment when added early in the infection, it can lead to a downstream reduction in viral RNA levels.[6][7] A lack of significant change in total HBV RNA in an established replication system is consistent with its mechanism.
Q4: Is this compound cytotoxic to the cell lines used in our assays?
A4: this compound has been reported to have low cytotoxicity in commonly used cell lines like HepG2.[6] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell system (e.g., HepG2, Huh7, or primary human hepatocytes) and under your experimental conditions. Always run a parallel cytotoxicity assay (e.g., using resazurin or CellTiter-Glo) with the same compound concentrations and incubation times as your antiviral assay. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter to assess the therapeutic window of the compound.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | HBV Genotype | Parameter | Value | Reference |
| HepG2.2.15 | D | EC50 (HBV DNA) | 121 nM (mean) | [2] |
| HepG2 | N/A | CC50 | >100 µM | [6] |
| Primary Human Hepatocytes | A | EC50 (HBV DNA) | 101 nM | [2] |
| Primary Human Hepatocytes | B | EC50 (HBV DNA) | 240 nM | [2] |
| Primary Human Hepatocytes | C | EC50 (HBV DNA) | 119 nM | [2] |
| Primary Human Hepatocytes | D | EC50 (HBV DNA) | 200 nM | [2] |
Experimental Protocols
1. General Antiviral Assay in a Stably Transfected Cell Line (e.g., HepG2.2.15)
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., entecavir) in the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serially diluted compounds.
-
Incubation: Incubate the plates for a defined period (e.g., 4-6 days), replenishing the medium with fresh compound-containing medium as necessary.
-
Endpoint Analysis:
-
Extracellular HBV DNA: Collect the cell culture supernatant. Extract viral DNA and quantify HBV DNA levels using quantitative PCR (qPCR).
-
Cytotoxicity: In a parallel plate without virus or with a non-replicating cell line, assess cell viability using a standard method like the resazurin assay.
-
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter logistic curve.
2. cccDNA Formation Assay in Primary Human Hepatocytes (PHH)
-
Cell Seeding: Plate cryopreserved or fresh PHH in collagen-coated plates.
-
Infection and Treatment: On the day of infection, add the HBV inoculum and this compound (or control compounds) simultaneously to the cells.
-
Incubation: Incubate for a defined period to allow for infection and cccDNA formation (e.g., 5-7 days). Replenish the medium with fresh compound-containing medium every 2-3 days.
-
Endpoint Analysis:
-
cccDNA Quantification: Lyse the cells and extract total DNA. To specifically quantify cccDNA, treat the DNA extracts with a nuclease (e.g., T5 exonuclease) to digest non-cccDNA forms.[8] Quantify cccDNA levels using a specific qPCR assay with primers that span the gap in the relaxed circular DNA.
-
Intracellular HBV RNA: Extract total RNA from the cells and perform reverse transcription followed by qPCR to quantify HBV RNA levels.
-
-
Data Analysis: Determine the dose-dependent reduction in cccDNA and HBV RNA levels.
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: General workflow for this compound antiviral assays.
Caption: Troubleshooting logic for this compound antiviral assays.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of serum protein on JNJ-632 EC50 values
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of serum protein on the EC50 values of JNJ-632, a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent, small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions as a Capsid Assembly Modulator (CAM).[2] this compound has a dual mechanism of action, interfering with the HBV life cycle at both early and late stages.[1] Primarily, it accelerates the kinetics of HBV capsid assembly, leading to the formation of empty, morphologically intact viral capsids that lack the viral genome, thus preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex.[1][3] Secondly, it can also inhibit the formation of covalently closed circular DNA (cccDNA) when administered at the time of initial infection.[1]
Q2: What is the expected EC50 of this compound in vitro?
A2: The in vitro EC50 of this compound can vary depending on the HBV genotype and the cell line used. In HepG2.2.15 cells, a mean EC50 of 121 nM has been reported.[2] For different HBV genotypes (A-D), the EC50 values in primary human hepatocytes have been observed to be in the range of 101-240 nM in media containing 2% Fetal Bovine Serum (FBS).[2]
Q3: How does the presence of serum protein in cell culture media affect the EC50 value of this compound?
Q4: Why am I observing a higher EC50 value for this compound in my experiments than what is reported in the literature?
A4: A higher than expected EC50 value for this compound could be due to several factors. One of the most common reasons is a high concentration of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium. As explained in Q3, serum proteins bind to this compound, reducing its free concentration and thus its apparent potency. Other potential factors include the specific cell line used, the HBV genotype, the viral inoculum, and the specific assay conditions. Please refer to the troubleshooting guide below for more detailed information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed EC50 is significantly higher than literature values. | High serum concentration in culture medium. | Reduce the serum percentage in your assay medium. A final concentration of 2% FBS is a common starting point. If a higher serum concentration is necessary for cell health, be aware that this will likely increase the EC50. Consider performing a serum-shift assay to quantify the effect of serum in your system. |
| Cell line variability. | Ensure you are using a well-characterized cell line suitable for HBV replication studies (e.g., HepG2.2.15). Different cell lines can have varying levels of metabolic activity and drug transporter expression, which can affect drug potency. | |
| Inaccurate drug concentration. | Verify the concentration of your this compound stock solution. Ensure proper dissolution and storage to prevent degradation. | |
| High variability in EC50 values between experiments. | Inconsistent cell seeding density. | Maintain a consistent cell seeding density across all experiments, as this can affect the virus-to-cell ratio and overall assay performance. |
| Variability in viral inoculum. | Use a standardized and well-titered viral stock for all experiments to ensure consistent infection levels. | |
| Assay readout variability. | Ensure your assay endpoint (e.g., qPCR for HBV DNA, ELISA for HBsAg) is validated and has a good signal-to-noise ratio. Include appropriate positive and negative controls in every assay plate. | |
| Difficulty in achieving 100% inhibition at high drug concentrations. | Compound solubility issues. | This compound is soluble in DMSO. Ensure that the final DMSO concentration in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity or effects on viral replication. |
| Cytotoxicity of the compound. | Determine the CC50 (50% cytotoxic concentration) of this compound in your cell line. The highest concentration used in your EC50 determination should be well below the CC50 to ensure that the observed reduction in viral replication is not due to cell death. |
Quantitative Data
The following table summarizes the reported EC50 values for this compound and the impact of serum on a closely related compound, JNJ-56136379.
| Compound | Cell Line | Serum/Protein Condition | EC50 (nM) | Fold Shift |
| This compound | HepG2.2.15 | 2% FBS | 121 | N/A |
| This compound | Primary Human Hepatocytes (Genotype A) | 2% FBS | 101 | N/A |
| This compound | Primary Human Hepatocytes (Genotype B) | 2% FBS | 240 | N/A |
| This compound | Primary Human Hepatocytes (Genotype C) | 2% FBS | 119 | N/A |
| This compound | Primary Human Hepatocytes (Genotype D) | 2% FBS | 200 | N/A |
| JNJ-56136379 | HepG2.117 | Standard Medium | 54 | N/A |
| JNJ-56136379 | HepG2.117 | 40% Human Serum | 205 | 3.8 |
Note: The fold shift data is for the closely related capsid assembly modulator JNJ-56136379 and is provided to illustrate the expected impact of serum proteins on this class of compounds.[4]
Experimental Protocols
In Vitro Antiviral EC50 Determination of this compound against HBV
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound against HBV in a cell-based assay.
Materials:
-
HepG2.2.15 cells (or other suitable HBV-replicating cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary supplements.
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HBV DNA (e.g., DNA extraction kit, qPCR master mix, primers, and probe) or HBsAg (e.g., ELISA kit)
-
Cell viability assay reagent (e.g., resazurin-based)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in a confluent monolayer after the desired incubation period. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., ≤0.5%).
-
Treatment: After cell attachment (typically 24 hours post-seeding), remove the existing medium and add the medium containing the serially diluted this compound. Include a "no drug" control (vehicle control) and a "no cell" control (background).
-
Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 6-9 days). The medium should be replaced with fresh medium containing the appropriate drug concentrations every 2-3 days.
-
Endpoint Measurement:
-
HBV DNA Quantification: At the end of the incubation period, collect the cell culture supernatant. Extract viral DNA from the supernatant and quantify the HBV DNA levels using qPCR.
-
HBsAg Quantification: Alternatively, quantify the amount of secreted HBsAg in the supernatant using a commercial ELISA kit.
-
-
Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the CC50.
-
Data Analysis:
-
Normalize the viral replication data to the vehicle control (set to 100%).
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.
-
Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol provides a method to determine the percentage of this compound bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
LC-MS/MS system for drug quantification
Procedure:
-
Compound Spiking: Spike human plasma with this compound to achieve the desired final concentration.
-
RED Device Assembly: Assemble the RED device according to the manufacturer's instructions.
-
Loading: Add the this compound-spiked plasma to the donor chamber and an equal volume of PBS to the receiver chamber of the RED device.
-
Incubation: Incubate the sealed RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, carefully collect samples from both the donor (plasma) and receiver (PBS) chambers.
-
Sample Preparation: Perform protein precipitation on the plasma samples. Matrix-match the PBS samples with blank plasma and perform the same precipitation step.
-
Quantification: Analyze the concentration of this compound in the processed samples from both chambers using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
Calculate the percentage of protein binding: % Protein Binding = (1 - fu) * 100
-
Visualizations
Caption: Dual mechanism of action of this compound on the HBV life cycle.
Caption: Impact of serum protein binding on this compound's apparent potency.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Core Protein-Directed Antivirals and Importin β Can Synergistically Disrupt Hepatitis B Virus Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of JNJ-632 and AT-130 in Hepatitis B Virus Inhibition
A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of two key Hepatitis B Virus Capsid Assembly Modulators.
This guide provides a detailed comparative analysis of JNJ-632 and AT-130, two prominent capsid assembly modulators (CAMs) investigated for the treatment of chronic Hepatitis B Virus (HBV) infection. Both molecules target the HBV core protein, inducing the formation of non-infectious capsids and thereby suppressing viral replication. This document summarizes their comparative efficacy, mechanisms of action, and the experimental protocols utilized in their evaluation, offering valuable insights for the scientific community.
Quantitative Efficacy: A Head-to-Head Comparison
The antiviral activity of this compound and AT-130 has been quantified in various in vitro systems. The following tables summarize the key efficacy data, primarily focusing on the 50% effective concentration (EC50) values obtained in different cell-based assays.
Table 1: Antiviral Efficacy (EC50) in HepG2 Cell Lines
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | HepG2.117 | 415 | [1] |
| This compound | HepG2.2.15 | 121 | [2] |
| AT-130 | HepG2.117 | 1540 | [1] |
| AT-130 | HepG2 (baculovirus transduced) | 130 | [3] |
Table 2: Antiviral Efficacy (EC50) against Different HBV Genotypes in Primary Human Hepatocytes (PHHs)
| Compound | Genotype A (nM) | Genotype B (nM) | Genotype C (nM) | Genotype D (nM) | Reference |
| This compound | 101 | 240 | 119 | 200 | [2] |
Mechanism of Action: A Dual Approach to HBV Inhibition
Both this compound and AT-130 are classified as Class I or CAM-N (Normal morphology) modulators.[1] Their primary mechanism of action involves accelerating the kinetics of HBV capsid assembly. This rapid assembly leads to the formation of empty, morphologically intact viral capsids, thereby preventing the encapsidation of the viral polymerase and pregenomic RNA (pgRNA) complex, a critical step for viral replication.[1][4][5]
Furthermore, these CAMs exhibit a dual mechanism by also impacting the early stages of the viral life cycle.[4][5] They have been shown to prevent the de novo formation of covalently closed circular DNA (cccDNA), the stable episome responsible for the persistence of HBV infection, when administered at the time of infection.[4][5][6] This is a key differentiating feature compared to nucleos(t)ide analogues (NAs), the current standard of care, which only inhibit the reverse transcription step.[4][5]
Below is a diagram illustrating the HBV life cycle and the points of intervention for Capsid Assembly Modulators.
Caption: The HBV life cycle and the dual inhibitory mechanisms of Capsid Assembly Modulators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and AT-130.
In Vitro Antiviral Activity Assay in HepG2.117 Cells
This assay is used to determine the EC50 of the compounds against HBV replication.
-
Cell Culture: HepG2.117 cells, which are a stable cell line containing an integrated copy of the HBV genome, are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (this compound or AT-130) for a specified period, typically several days.
-
Quantification of HBV DNA: After the treatment period, the supernatant is collected, and the amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The percentage of inhibition of HBV DNA replication at each compound concentration is calculated relative to a vehicle-treated control. The EC50 value is then determined by fitting the dose-response curve.
The workflow for this experimental protocol is illustrated below.
Caption: A typical experimental workflow for determining the in vitro antiviral efficacy of CAMs.
Capsid Assembly Analysis by Size Exclusion Chromatography (SEC) and Electron Microscopy (EM)
These methods are employed to characterize the morphology of capsids formed in the presence of CAMs.
-
Protein Expression and Purification: The HBV core protein is expressed in a suitable system (e.g., E. coli) and purified.
-
In Vitro Assembly Reaction: The purified core protein is incubated with the test compounds (this compound or AT-130) under conditions that promote capsid assembly.
-
Size Exclusion Chromatography (SEC): The reaction mixture is subjected to SEC to separate assembled capsids from core protein dimers. The elution profiles are monitored by UV absorbance.
-
Electron Microscopy (EM): Fractions corresponding to the assembled capsids are collected and visualized by transmission electron microscopy to assess their morphology. Both this compound and AT-130 have been shown to induce the formation of morphologically intact capsids.[1][5]
Summary and Conclusion
Both this compound and AT-130 are potent inhibitors of HBV replication, acting through a dual mechanism that disrupts both early and late stages of the viral life cycle. This compound generally exhibits greater potency in in vitro cell-based assays compared to AT-130.[1] Their ability to induce the formation of empty, morphologically normal capsids classifies them as CAM-Ns. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these and other novel anti-HBV compounds. This comparative analysis underscores the potential of capsid assembly modulators as a distinct and promising class of therapeutics for achieving a functional cure for chronic hepatitis B.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-632 vs. JNJ-56136379: A Head-to-Head Comparison of Investigational Hepatitis B Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational capsid assembly modulators (CAMs), JNJ-632 and JNJ-56136379, for the treatment of chronic Hepatitis B Virus (HBV) infection. Both compounds, developed by Janssen Pharmaceuticals, represent a novel class of antivirals that target the HBV core protein.
JNJ-56136379, also known as bersacapavir, and this compound are both classified as CAM-N agents, meaning they induce the formation of morphologically normal but empty viral capsids, thereby disrupting the HBV life cycle.[1][2] While they share a primary mechanism of action, available data indicate differences in their potency and clinical development trajectories. Notably, the development of JNJ-56136379 was discontinued due to the emergence of viral resistance.[3][4]
Mechanism of Action
Both this compound and JNJ-56136379 are allosteric modulators that bind to the HBV core protein (HBc).[5][6] This binding event accelerates the rate and extent of capsid assembly.[1] The resulting capsids are devoid of the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1]
A key differentiator for JNJ-56136379 is its demonstrated dual mechanism of action.[7][8][9] Beyond its primary effect on late-stage capsid assembly, it also inhibits the de novo formation of covalently closed circular DNA (cccDNA) in primary human hepatocytes when administered at the onset of infection.[1][9] This suggests an impact on the early stages of the viral life cycle as well.[7][8][9] this compound has also been shown to prevent cccDNA formation in a dose-dependent manner.[6]
Quantitative Data Comparison
The following tables summarize the in vitro antiviral potency and available clinical data for both compounds.
Table 1: In Vitro Antiviral Efficacy
| Compound | Cell Model | Endpoint | EC50 (nM) |
| JNJ-56136379 | HepG2.117 | HBV DNA Reduction | 54[1][7] |
| Primary Human Hepatocytes | Extracellular HBV DNA | 93[7][8] | |
| Primary Human Hepatocytes | Intracellular HBV RNA | 876[7][8] | |
| This compound | HepG2.117 | HBV DNA Reduction | 415[1] |
| HepG2.2.15 | HBV DNA Reduction | 121[10] | |
| Primary Human Hepatocytes (Genotype A) | HBV DNA Reduction | 101[6] | |
| Primary Human Hepatocytes (Genotype D) | HBV DNA Reduction | 200[6] |
Table 2: JNJ-56136379 Phase 1 & 2 Clinical Trial Data
| Trial Phase | Patient Population | Treatment Regimen | Key Outcomes |
| Phase 1b | Treatment-naïve, non-cirrhotic CHB patients | 25 mg, 75 mg, 150 mg, or 250 mg daily for 4 weeks | Dose-dependent reduction in HBV DNA and RNA. At 250 mg, mean HBV DNA reduction was 2.70 log10 IU/mL.[9][11] |
| Phase 2 (JADE) | Non-cirrhotic, treatment-naïve or virologically-suppressed CHB patients | 75 mg or 250 mg daily + nucleos(t)ide analogue (NA) | Pronounced reductions in HBV DNA and RNA were observed. However, there were limited declines in HBsAg and HBeAg, and no clear benefit over NA monotherapy was demonstrated.[2][3][4] |
Experimental Protocols
HBV Capsid Assembly Assay: The effect of the compounds on capsid assembly was evaluated using size exclusion chromatography and electron microscopy. Recombinant HBV core protein was incubated with varying concentrations of the test compound. The resulting mixture was analyzed to determine the rate of capsid formation and the morphology of the assembled capsids. An increase in the formation of morphologically intact capsids devoid of genomic material was indicative of CAM-N activity.[1]
In Vitro Antiviral Activity in Cell Culture: The 50% effective concentration (EC50) was determined in HBV-replicating cell lines such as HepG2.117. These cells were treated with a range of concentrations of the compounds. After a defined incubation period, the amount of extracellular HBV DNA was quantified using qPCR to measure the extent of viral replication inhibition.[1]
Primary Human Hepatocyte (PHH) Infection Model: To assess the impact on the early and late stages of the HBV life cycle, PHHs were infected with HBV. The compounds were added either at the time of infection or at various time points post-infection. The levels of extracellular HBV DNA, intracellular HBV RNA, and cccDNA were then quantified to determine the compound's efficacy at different stages of viral replication.[6][7][9]
Visualizing the Mechanism and Workflow
Caption: HBV life cycle and points of intervention by CAM-N compounds.
Caption: High-level experimental workflow for preclinical and clinical evaluation.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. selleckchem.com [selleckchem.com]
- 11. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-632: An Examination of Cross-Reactivity with Other Viral Capsids
For researchers, scientists, and drug development professionals, understanding the specificity of an antiviral compound is paramount. This guide provides a comparative analysis of the cross-reactivity of the Hepatitis B Virus (HBV) capsid assembly modulator (CAM) JNJ-632 with other viral capsids. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide will leverage data from the closely related and more recently developed CAM, JNJ-56136379 (bersacapavir), to infer the likely specificity profile of this class of compounds.
This compound is a potent, novel sulfamoylbenzamide CAM that inhibits HBV replication across genotypes A to D.[1] Its mechanism of action involves accelerating the kinetics of capsid assembly and preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby blocking viral replication.[1][2][3] Studies have shown that this compound induces the formation of morphologically intact viral capsids.[1][2][3]
Comparative Analysis of Antiviral Specificity: A Case Study of JNJ-56136379
A comprehensive in vitro study of JNJ-56136379 demonstrated that its antiviral properties are specific to HBV. The compound had no discernible antiviral effect on a wide range of other RNA and DNA viruses.[4] This high degree of specificity is crucial as it minimizes the potential for off-target effects and associated toxicities.
The table below summarizes the antiviral activity of JNJ-56136379 and comparator compounds against HBV.
| Compound | Target Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| JNJ-56136379 | HBV | HepG2.117 | 54 | >100 | >1852 |
| This compound | HBV | HepG2.117 | 415 | >100 | >241 |
| BAY41-4109 | HBV | HepG2.117 | 69 | 35.4 | 513 |
| AT-130 | HBV | HepG2.117 | 1540 | >50 | >32 |
| Entecavir (ETV) | HBV | HBV-infected PHHs | 0.028 | Not Reported | Not Applicable |
| Tenofovir disoproxil fumarate (TDF) | HBV | HBV-infected PHHs | <8 | Not Reported | Not Applicable |
Data for JNJ-56136379, this compound, BAY41-4109, and AT-130 are from studies using HepG2.117 cells.[3][4] Data for ETV and TDF are from studies in HBV-infected primary human hepatocytes (PHHs).[3]
Experimental Protocols
The evaluation of antiviral cross-reactivity typically involves a panel of in vitro assays to determine the efficacy and cytotoxicity of the compound against various viruses. A standard methodology is the cytopathic effect (CPE) reduction assay.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening the antiviral activity of compounds.
Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Culture: A suitable host cell line for the virus of interest is cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a specific virus at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted compound is added to the infected cells. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability assay, such as the neutral red uptake assay or MTT assay.
-
Data Analysis: The EC50 and CC50 values are calculated by regression analysis of the dose-response curves. The selectivity index (SI), the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antiviral compound.
Caption: Workflow for assessing antiviral cross-reactivity.
Conclusion
While direct data on the cross-reactivity of this compound with other viral capsids is limited, the available evidence from the closely related compound JNJ-56136379 strongly suggests that this class of HBV capsid assembly modulators exhibits a high degree of specificity for Hepatitis B Virus. The lack of activity against a broad panel of other DNA and RNA viruses indicates a targeted mechanism of action, which is a desirable characteristic for an antiviral therapeutic. Further studies specifically detailing the cross-reactivity profile of this compound would be beneficial to definitively confirm this specificity.
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-632 vs. Nucleoside Analogs: A Comparative Guide to In Vivo Efficacy in Hepatitis B Virus (HBV) Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel hepatitis B virus (HBV) capsid assembly modulator (CAM), JNJ-632, and its successor JNJ-56136379, against established nucleoside analog (NA) therapies. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and mechanisms of these different antiviral agents.
Executive Summary
Janssen's HBV capsid assembly modulators, including this compound and the clinical-stage compound JNJ-56136379, represent a distinct class of antivirals that target the viral capsid, a different mechanism of action compared to the polymerase inhibition of nucleoside analogs. Preclinical data for this compound demonstrates significant HBV DNA reduction in humanized mouse models. Clinical trials with JNJ-56136379 have shown pronounced reductions in HBV DNA and HBV RNA, particularly when used in combination with nucleoside analogs. While direct head-to-head preclinical in vivo comparisons of JNJ compounds against nucleoside analog monotherapy are not extensively published, the available data suggests that CAMs offer a complementary and potentially synergistic approach to HBV treatment.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
| Compound | Animal Model | Dosage | Duration | Key Finding |
| This compound | HBV Genotype D Infected Chimeric Mice | 200 mg/kg/day (s.c.) | Not Specified | 2.77 log10 reduction of HBV DNA viral load[1] |
Table 2: Clinical Efficacy of JNJ-56136379 in Combination with Nucleoside Analogs (JADE Study)
Data for HBeAg-positive patients not currently treated (NCT) at Week 24.
| Treatment Group | Mean HBsAg Decline (log10 IU/mL) | Mean HBV DNA Decline (log10 IU/mL) | Mean HBV RNA Decline (log10 copies/mL) |
| JNJ-56136379 (75 mg) + NA | 0.14[2] | 5.53[2][3] | 2.96[2][3] |
| JNJ-56136379 (250 mg) + NA | 0.41[2] | 5.88[2][3] | 3.15[2][3] |
| Placebo + NA | 0.25[2] | 5.21[2][3] | 1.33[2][3] |
NA: Nucleos(t)ide analogue (Tenofovir Disoproxil Fumarate or Entecavir)
Experimental Protocols
Preclinical In Vivo Efficacy Assessment of this compound
A common animal model for evaluating HBV therapeutics is the humanized mouse model.[4][5] In a study evaluating this compound, chimeric mice with humanized livers were infected with HBV genotype D.[1] Following confirmation of infection, mice were treated with this compound administered subcutaneously at a dose of 200 mg/kg/day. The primary efficacy endpoint was the change in serum HBV DNA levels, which was quantified using real-time PCR. This model allows for the assessment of a drug's direct antiviral activity in the context of human hepatocytes.
Clinical Evaluation of JNJ-56136379 (JADE Study)
The JADE study was a randomized, double-blind, placebo-controlled phase 2 clinical trial (NCT03361956) conducted in patients with chronic hepatitis B.[2] The study evaluated the efficacy and safety of JNJ-56136379 administered as monotherapy or in combination with a nucleoside analog (tenofovir disoproxil fumarate or entecavir). Patients were randomized to receive different doses of JNJ-56136379 (75 mg or 250 mg daily) or a placebo, with or without a background NA therapy, for at least 24 weeks.[2] Key efficacy endpoints included the decline in serum HBsAg, HBV DNA, and HBV RNA levels from baseline.[3]
Mechanism of Action
This compound and JNJ-56136379: Capsid Assembly Modulators
This compound and JNJ-56136379 are Class II or "N-type" capsid assembly modulators (CAMs).[6] Their primary mechanism of action involves binding to the core protein dimers of the HBV capsid, which accelerates the assembly process. This leads to the formation of empty, morphologically normal capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[7][8] Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a crucial step in viral replication.[7] A secondary mechanism observed for CAMs is the inhibition of the formation of new covalently closed circular DNA (cccDNA) when the drug is present at the time of initial infection.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of JNJ-632 in Combination Therapy for Hepatitis B Virus
A Comparative Guide for Researchers and Drug Development Professionals
JNJ-632, a potent capsid assembly modulator (CAM), has demonstrated significant promise in the landscape of chronic hepatitis B (CHB) therapies. Its unique dual mechanism of action, targeting both the early and late stages of the hepatitis B virus (HBV) lifecycle, makes it a compelling candidate for combination regimens. This guide provides a comprehensive comparison of this compound's performance, particularly in combination with other antiviral agents, supported by available experimental data.
Mechanism of Action: A Two-Pronged Attack on HBV
This compound is classified as a Class I or CAM-N agent, inducing the formation of morphologically normal, but empty, viral capsids that lack the viral genome.[1][2][3] This primary mechanism disrupts the late stages of viral replication by preventing the encapsidation of pre-genomic RNA (pgRNA), a critical step for the formation of new infectious virions.
Furthermore, this compound exhibits a secondary mechanism of action by inhibiting the early stages of the viral lifecycle. It effectively prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral replication.[2][4] This dual action differentiates this compound from traditional nucleos(t)ide analogues (NAs), which primarily target the reverse transcription step.
Synergistic Potential with Nucleos(t)ide Analogues
The distinct mechanisms of action of this compound and NAs, such as tenofovir and entecavir, provide a strong rationale for their combined use. Preclinical evidence suggests that these combinations result in additive to synergistic antiviral effects. While specific in vitro synergy data with this compound is not extensively published, clinical studies with the closely related CAM, JNJ-56136379, in combination with NAs have shown enhanced viral load reduction.
A notable phase 2 study (JADE, NCT03361956) evaluated the efficacy of JNJ-56136379 in combination with an NA (tenofovir disoproxil fumarate or entecavir) in patients with CHB. The study demonstrated pronounced reductions in both HBV DNA and HBV RNA levels.[3][5]
Quantitative Data from Combination Studies
The following table summarizes key quantitative data from the JADE clinical trial, highlighting the enhanced viral suppression achieved with the combination therapy compared to monotherapy.
| Treatment Arm | Mean Baseline HBV DNA (log10 IU/mL) | Mean HBV DNA Decline at Week 24 (log10 IU/mL) | Mean Baseline HBV RNA (log10 copies/mL) | Mean HBV RNA Decline at Week 24 (log10 copies/mL) |
| JNJ-56136379 (75 mg) + NA | 5.53 (SE: 0.23) | 5.53 (SE: 0.23) | 2.96 (SE: 0.23) | 2.96 (SE: 0.23) |
| JNJ-56136379 (250 mg) + NA | 5.88 (SE: 0.34) | 5.88 (SE: 0.34) | 3.15 (SE: 0.33) | 3.15 (SE: 0.33) |
| Placebo + NA | 5.21 (SE: 0.42) | 5.21 (SE: 0.42) | 1.33 (SE: 0.32) | 1.33 (SE: 0.32) |
Data from the JADE study (NCT03361956) in treatment-naïve HBeAg-positive patients.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and its combinations.
In Vitro Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HBV replication.
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, NAs, and their combinations) for a specified duration (e.g., 6-9 days), with media and compound changes every 3 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of viral replication inhibition against the compound concentrations and fitting the data to a dose-response curve.
cccDNA Quantification Assay
Objective: To measure the effect of antiviral compounds on the formation of HBV cccDNA.
Cell Line: Primary human hepatocytes (PHHs) or HepG2-NTCP cells infected with HBV.
Methodology:
-
Cell Infection and Treatment: Infect the cells with HBV and treat them with the test compounds.
-
Hirt Extraction: Isolate low molecular weight DNA, including cccDNA, from the infected cells using a modified Hirt extraction method. This method selectively precipitates high molecular weight genomic DNA, leaving episomal DNA in the supernatant.
-
Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest remaining relaxed-circular and double-stranded linear HBV DNA, enriching for cccDNA.
-
Quantitative PCR (qPCR): Quantify the amount of cccDNA using specific primers and a probe that amplify a region of the cccDNA that is resistant to exonuclease digestion.
-
Data Normalization: Normalize the cccDNA copy number to the number of cells, often by quantifying a housekeeping gene (e.g., beta-globin).
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: HBV lifecycle and targets of antiviral agents.
References
- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 2. gut.bmj.com [gut.bmj.com]
- 3. air.unimi.it [air.unimi.it]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro potency of JNJ-632 across different studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of JNJ-632, a known Hepatitis B Virus (HBV) capsid assembly modulator, across various studies. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its activity.
Quantitative Assessment of In Vitro Potency
The in vitro efficacy of this compound has been evaluated in several studies, primarily focusing on its ability to inhibit HBV DNA replication in different cell-based assays. The following table summarizes the key quantitative data reported.
| Potency Metric | Value (µM) | Cell Line | HBV Genotype(s) | Reference |
| EC50 | 0.12 | HepG2.2.15 | Not Specified | [1][2] |
| EC50 | 0.43 | HepG2.117 | Not Specified | [1] |
| EC50 | 0.101 | Primary Human Hepatocytes | A | [2] |
| EC50 | 0.240 | Primary Human Hepatocytes | B | [2] |
| EC50 | 0.119 | Primary Human Hepatocytes | C | [2] |
| EC50 | 0.200 | Primary Human Hepatocytes | D | [2] |
| CC50 | >50 | HepG2 | Not Applicable | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells.
Key Experimental Methodologies
A detailed understanding of the experimental conditions is crucial for interpreting and comparing the in vitro potency data. The following sections outline the typical protocols used in the assessment of this compound.
In Vitro Antiviral Activity Assay (HepG2.2.15 & HepG2.117 Cells)
This assay is designed to measure the ability of a compound to inhibit HBV DNA replication in stably transfected human hepatoma cell lines.
-
Cell Culture: HepG2.2.15 or HepG2.117 cells are cultured in appropriate media, such as DMEM or RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics. HepG2.117 cells require the removal of doxycycline to induce HBV replication[3].
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for a period of 3 to 4 days at 37°C in a humidified atmosphere with 5% CO2[2].
-
HBV DNA Extraction: After incubation, intracellular or extracellular HBV DNA is extracted from the cell lysates or culture supernatant, respectively.
-
HBV DNA Quantification by qPCR: The extracted DNA is then quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension[4]. The reduction in HBV DNA levels in treated cells compared to the vehicle control is used to calculate the EC50 value.
Cytotoxicity Assay (Resazurin Method)
This assay determines the concentration at which a compound becomes toxic to the cells.
-
Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to a range of concentrations of this compound for a duration that typically matches the antiviral assay (e.g., 3-4 days)[2].
-
Resazurin Addition: A solution of resazurin is added to each well and the plates are incubated for 1 to 4 hours at 37°C[5].
-
Fluorescence Measurement: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence is measured at an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm[5][6].
-
CC50 Calculation: The fluorescence intensity is proportional to the number of viable cells. The CC50 value is calculated by determining the compound concentration that results in a 50% reduction in cell viability compared to the untreated control.
HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)
This assay is used to assess the effect of compounds on the formation and integrity of HBV capsids.
-
Cell Lysis: Cells treated with this compound are lysed to release intracellular components, including HBV capsids.
-
Native Agarose Gel Electrophoresis: The cell lysates are separated on a native agarose gel (typically 1-1.5%)[7]. This technique separates particles based on their size and charge, preserving the native structure of the capsids.
-
Western Blotting: The separated particles are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate. Changes in the migration pattern or intensity of the capsid bands in the presence of this compound indicate modulation of capsid assembly.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellosaurus cell line HepG2.117 (CVCL_A5AX) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of JNJ-632 and Other Hepatitis B Virus Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published data on the Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM), JNJ-632, and compares its performance with other notable CAMs. The information is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
A Note on Terminology: The acronym "CAM" can refer to two distinct classes of molecules: Capsid Assembly Modulators, which are the focus of this guide, and Centrosome-associated protein E (CENP-E) inhibitors, which are involved in cell division and are being investigated as anti-cancer agents. This guide will exclusively focus on Capsid Assembly Modulators for HBV.
Introduction to HBV Capsid Assembly Modulators
HBV infection remains a significant global health challenge, and the stable covalently closed circular DNA (cccDNA) in infected hepatocytes is a key factor in the persistence of the virus. Capsid assembly is a crucial step in the HBV life cycle, making the viral core protein an attractive target for novel antiviral therapies.[1][2] CAMs are small molecules that interfere with the normal process of capsid formation.[3] They are broadly classified into two main categories based on their mechanism of action:
-
Class I or CAM-N (Nucleocapsid-forming): These modulators, including this compound, accelerate the assembly of HBV core proteins into morphologically intact capsids that are, however, devoid of the viral pregenomic RNA (pgRNA) and polymerase. This leads to the formation of "empty" capsids, thus halting viral replication.[4][5]
-
Class II or CAM-A (Aberrant-forming): These modulators, such as BAY41-4109, induce the misassembly of core proteins into non-capsid polymers and aggregates, which are non-functional.[1][6]
Several CAMs have demonstrated potent antiviral activity in vitro and are at various stages of clinical development. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways of this compound in comparison to other key CAMs.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound and other selected CAMs from published studies. The 50% effective concentration (EC50) is a common measure of a drug's potency.
Table 1: In Vitro Antiviral Activity (EC50) of Various CAMs in HepG2.2.15 Cells
| Compound | Class | Mean EC50 (nM) | Reference(s) |
| This compound | CAM-N | 121 | [7] |
| AT-130 | CAM-N | 127 | [7] |
| BAY41-4109 | CAM-A | 101 | [7] |
| JNJ-56136379 (Bersacapavir) | CAM-N | Not Reported in HepG2.2.15 |
Note: The EC50 values can vary between experiments and cell lines.
Table 2: In Vitro Antiviral Activity (EC50) of Various CAMs in HepG2.117 Cells
| Compound | Class | Median EC50 (nM) | Reference(s) |
| JNJ-56136379 (Bersacapavir) | CAM-N | 54 | [5] |
| This compound | CAM-N | 415 | [5] |
| AT-130 | CAM-N | 1,540 | [5] |
| BAY41-4109 | CAM-A | 69 | [5] |
Table 3: Antiviral Activity of this compound Across Different HBV Genotypes in Primary Human Hepatocytes (PHHs)
| Genotype | EC50 (nM) | Reference(s) |
| A | 101 | [7] |
| B | 240 | |
| C | 119 | |
| D | 200 | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these CAMs.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol outlines the general steps for determining the EC50 of a CAM in a stable HBV-producing cell line (e.g., HepG2.2.15).
a. Cell Culture and Treatment:
-
HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in multi-well plates.
-
The cells are allowed to adhere and grow for a specified period.
-
The CAMs are serially diluted to a range of concentrations and added to the cell culture medium.
-
The treated cells are incubated for a defined period (e.g., 6-9 days), with the medium and compound being replenished periodically.
b. Quantification of Extracellular HBV DNA:
-
After the incubation period, the cell culture supernatant is collected.
-
Viral particles in the supernatant are lysed to release the HBV DNA.
-
The concentration of extracellular HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay.[5][7]
c. Data Analysis:
-
The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to a vehicle-treated control.
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Capsid Assembly Assay (Size Exclusion Chromatography)
This method is used to assess the effect of CAMs on the formation of HBV capsids.
a. In Vitro Capsid Assembly:
-
Recombinant HBV core protein (Cp149) is purified.
-
The core protein is incubated with the CAM at various molar ratios in an assembly buffer.
-
Capsid assembly is induced by adjusting the salt concentration (e.g., adding NaCl).[8]
b. Size Exclusion Chromatography (SEC):
-
The reaction mixture is loaded onto a size exclusion chromatography column (e.g., Superose 6).[9]
-
The column separates molecules based on their size. Assembled capsids, being larger, will elute earlier than the core protein dimers.
-
The elution profile is monitored by measuring the absorbance at 280 nm.[8]
c. Analysis:
-
The chromatograms of CAM-treated samples are compared to those of untreated controls.
-
An increase in the peak corresponding to the size of capsids and a decrease in the dimer peak indicates that the CAM promotes capsid assembly.
-
The elution time of the capsid peak can also provide information about the nature of the assembled particles (e.g., normal-sized capsids vs. aberrant structures).
cccDNA Quantification in HBV-infected Primary Human Hepatocytes (PHHs)
This protocol describes how to measure the effect of CAMs on the formation of cccDNA, a key marker of persistent infection.
a. Infection of PHHs:
-
Primary human hepatocytes are cultured and infected with an HBV inoculum.
-
CAMs are added at different time points relative to infection (e.g., at the time of infection or post-infection) to assess their effect on cccDNA establishment.[7]
b. cccDNA Extraction:
-
After a specified incubation period, total DNA is extracted from the infected cells.
-
To specifically quantify cccDNA, other forms of viral DNA (e.g., relaxed circular DNA) are removed by enzymatic digestion using plasmid-safe ATP-dependent DNase (PSAD) or T5 exonuclease.[10][11]
c. Quantification by qPCR:
-
The amount of remaining cccDNA is quantified using a specific qPCR assay with primers that selectively amplify the cccDNA form.[12]
d. Southern Blot (for confirmation):
-
Southern blotting can be used as a gold-standard method to visualize and confirm the presence and quantity of cccDNA.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to HBV replication and the mechanism of action of CAMs.
Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.
Caption: Mechanism of action of different classes of Capsid Assembly Modulators (CAMs).
Caption: General workflow for an in vitro antiviral activity assay.
References
- 1. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropenamide Derivatives AT-61 and AT-130 Inhibit Replication of Wild-Type and Lamivudine-Resistant Strains of Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 12. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-632: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of JNJ-632, a potent hepatitis B virus (HBV) capsid assembly modulator. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
This compound, identified by CAS number 1572510-42-9, requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. The following information, synthesized from available safety data sheets (SDS), outlines the necessary precautions and procedures.
Key Safety and Handling Data
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The table below summarizes the key hazard information as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340, P312 |
Experimental Protocol for Proper Disposal of this compound
This protocol provides a detailed, step-by-step guide for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Wear appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- A lab coat
2. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical properties of the compound and any solvents used.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Labware:
- All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
- Rinse contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) three times.
- Collect the solvent rinsate as hazardous waste in the designated this compound waste container.
4. Disposal of Solid Waste:
- For solid this compound waste (e.g., unused compound, contaminated consumables), place it directly into the designated hazardous waste container.
5. Disposal of Liquid Waste:
- For solutions containing this compound, pour the waste into the designated liquid hazardous waste container. Avoid overfilling the container.
6. Final Disposal Procedure:
- Once the waste container is full, securely seal it.
- Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these established safety protocols and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most comprehensive and up-to-date information.
Personal protective equipment for handling JNJ-632
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of novel compounds like JNJ-632 is paramount. This document provides immediate and essential guidance on the appropriate Personal Protective Equipment (PPE) required for handling this compound, alongside operational and disposal considerations to foster a safe laboratory environment. This compound is identified as a potent hepatitis B virus (HBV) capsid assembly modulator and should be handled with care, treating it as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE) for this compound
Given that this compound is a bioactive small molecule for research purposes, a comprehensive approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | Laboratory coat. | Recommended, especially if handling powder. An N95 respirator or a respirator with a P100 filter should be used. |
| Cell culture and in-vitro assays | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if performed in a certified biological safety cabinet. |
| Handling concentrated stock solutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | Laboratory coat. | Not generally required if handled in a fume hood. |
| Animal studies | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat or disposable gown. | Dependent on the route of administration and potential for aerosolization. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or gown over a lab coat. | Air-purifying respirator with appropriate cartridges. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form or preparing stock solutions.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Remove and wash contaminated clothing before reuse.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan:
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not allow the product to enter drains.
Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary and depend on the research being conducted, general methodologies for handling bioactive small molecules in a research setting apply. These include standard procedures for weighing, dissolving, and diluting compounds for in-vitro and in-vivo studies, which should always be performed adhering to the PPE guidelines outlined above.
Visual Guidance for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
